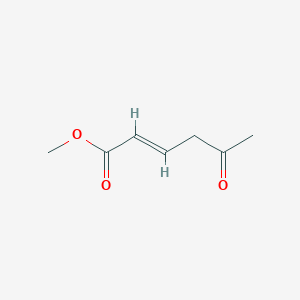

(E)-Methyl 5-oxohex-2-enoate

Description

Significance of α,β-Unsaturated Carbonyl Compounds as Synthetic Intermediates

α,β-Unsaturated carbonyl compounds are a cornerstone of modern organic synthesis. semanticscholar.org Their importance stems from the electrophilic nature of both the carbonyl carbon and the β-carbon, a consequence of the conjugated π-system. This electronic arrangement allows for a variety of nucleophilic additions, including 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition). This dual reactivity enables chemists to form new carbon-carbon and carbon-heteroatom bonds with a high degree of control.

These compounds are precursors to a vast array of other functional groups and molecular scaffolds. For instance, they can be readily transformed into saturated carbonyl compounds, γ-dicarbonyl compounds, and various heterocyclic systems. Their utility is demonstrated in the total synthesis of numerous natural products and medicinally important molecules.

Structural Features of (E)-Methyl 5-oxohex-2-enoate and its Chemical Attributes

The structure of this compound, with the chemical formula C₇H₁₀O₃, is characterized by a six-carbon chain containing a methyl ester at one terminus and a ketone at the C-5 position. The "E" designation indicates that the substituents around the C-2/C-3 double bond are on opposite sides, leading to a trans configuration. This stereochemistry can influence the molecule's reactivity and the stereochemical outcome of its reactions.

The key chemical attributes of this compound are the electrophilic C-2 and C-4 positions, which are susceptible to nucleophilic attack, and the acidic α-protons adjacent to the ketone and ester carbonyl groups. The presence of two distinct carbonyl groups also allows for selective reactions based on their differing reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 104394-80-1 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Topological Polar Surface Area (TPSA) | 43.4 Ų |

| logP | 0.6947 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Data sourced from computational models. |

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and its close analogs has primarily focused on its synthesis and its application as a building block in various chemical transformations. While dedicated studies on this specific molecule are not abundant, research on structurally similar compounds provides significant insight into its potential reactivity and synthetic utility.

A key area of investigation is the development of efficient synthetic routes to this class of compounds. For instance, a patented method for the synthesis of the isomeric methyl trans-4-oxo-2-hexenoate involves a Wittig-type reaction between (ethylcarbonylmethylene)triphenylphosphine and methyl glyoxylate. google.com This approach highlights a potential strategy for accessing the carbon skeleton of this compound.

Furthermore, the reactivity of similar α,β-unsaturated keto-esters has been explored. For example, the related compound, ethyl (E)-5-oxohex-2-enoate, has been shown to undergo Michael addition reactions. This suggests that this compound would be a competent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the C-3 position.

Research on the synthesis of substituted 6-oxo-2-hexenoate derivatives through the Claisen rearrangement of 2-hydroxy-3-butenoates with various carbonyl compounds further illustrates the synthetic accessibility and versatility of this structural motif. thieme-connect.com Spectroscopic data for closely related compounds, such as Methyl (E)-5,5-dimethyl-6-oxo-2-hexenoate, provide a basis for the characterization of this compound. thieme-connect.com

Table 2: Spectroscopic Data for the Related Compound Methyl (E)-5,5-dimethyl-6-oxo-2-hexenoate

| Type | Data (δ in ppm, J in Hz) |

| ¹H NMR | 1.14 (s, 6H), 2.41 (dd, 2H, J=7.8, 1.4), 3.79 (s, 3H), 5.93 (dt, 1H, J=15.6, 1.4), 6.93 (dt, 1H, J=15.6, 7.8), 9.60 (s, 1H) |

| ¹³C NMR | 21.8, 39.7, 46.2, 51.9, 124.6, 144.2, 166.8, 205.0 |

| Data from a study on substituted 6-oxo-2-hexenoates. thieme-connect.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl (E)-5-oxohex-2-enoate |

InChI |

InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3,5H,4H2,1-2H3/b5-3+ |

InChI Key |

KDPCWIDLENIAAA-HWKANZROSA-N |

Isomeric SMILES |

CC(=O)C/C=C/C(=O)OC |

Canonical SMILES |

CC(=O)CC=CC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E Methyl 5 Oxohex 2 Enoate and Its Analogues

De Novo Synthetic Strategies and Precursor Chemistry

De novo synthesis provides fundamental routes to the core structure of (E)-Methyl 5-oxohex-2-enoate, starting from basic precursors. These strategies are crucial for constructing the essential hexenoate scaffold.

Aldol (B89426) Condensation Pathways for Hexenoate Scaffold Formation

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. sigmaaldrich.com This reaction involves the coupling of an enolate with a carbonyl compound to create a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to form a conjugated enone. sigmaaldrich.com This methodology is instrumental in building the backbone of hexenoate derivatives.

The process is typically catalyzed by either an acid or a base. researchgate.net The fundamental steps include:

Enolate Formation: A base abstracts a proton from the α-carbon of a carbonyl compound, or an acid catalyzes the formation of an enol. iitk.ac.in

Nucleophilic Attack: The resulting enolate or enol attacks the carbonyl group of a second molecule. iitk.ac.in

Protonation and Dehydration: The intermediate alkoxide is protonated to form the β-hydroxy carbonyl compound, which can then be dehydrated to yield the α,β-unsaturated product. iitk.ac.inorganic-chemistry.org

This versatile reaction can be applied in various ways, including intramolecular versions and crossed aldol condensations, to generate a wide array of substituted hexenoate structures. researchgate.netiitk.ac.in The efficiency and selectivity of the aldol condensation make it a powerful tool for the synthesis of complex molecules, including precursors for pharmaceuticals and biofuels. nih.gov

Regioselective Oxidation and Functional Group Interconversion Approaches

Regioselective oxidation and functional group interconversions are critical steps in refining the hexenoate structure. These transformations allow for the precise introduction and modification of functional groups at specific positions within the molecule.

For instance, the oxidation of a precursor alcohol can yield the target keto-ester. Common oxidizing agents for such transformations include chromium-based reagents and potassium permanganate. Functional group interconversions, such as the conversion of an ester to an amide or another ester, can be achieved through nucleophilic substitution reactions. These methods provide the flexibility to tailor the final product for specific applications. The strategic application of these reactions is essential for the synthesis of complex organic molecules from simpler starting materials. whiterose.ac.uk

Claisen-Type Rearrangements for the Preparation of 6-Oxohex-2-enoates

The Claisen rearrangement is a powerful and highly stereoselective acs.orgacs.org-sigmatropic rearrangement that facilitates the formation of carbon-carbon bonds. wikipedia.orgresearchgate.net In the context of hexenoate synthesis, the rearrangement of an allyl vinyl ether derivative leads to a γ,δ-unsaturated carbonyl compound, which is a key intermediate. organic-chemistry.org

One notable variation is the Johnson-Claisen rearrangement, where an allylic alcohol reacts with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.org This reaction often requires elevated temperatures. wikipedia.org Another relevant method is the Ireland-Claisen rearrangement, which involves the reaction of an allylic carboxylate with a strong base to form a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.org

A specific example involves the reaction of methyl vinyl glycolate (B3277807) (MVG) with diethoxyethane, which, after rearrangement, yields methyl 6-oxohex-2-enoate. rsc.org These Claisen-type rearrangements offer a reliable and versatile strategy for accessing 6-oxohex-2-enoate structures, which are valuable precursors for various industrial chemicals. rsc.orguchicago.edu

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to desired products. Both transition metal catalysis and organocatalysis have been successfully employed in the synthesis of this compound and its analogues.

Transition Metal-Catalyzed Processes (e.g., Rhenium-Catalyzed Reactions of β-Keto Esters)

Transition metal catalysts have emerged as powerful tools for complex organic transformations. Rhenium complexes, in particular, have demonstrated unique reactivity in the manipulation of β-keto esters.

A notable application is the rhenium-catalyzed insertion of acetylenes into the carbon-carbon single bond of β-keto esters. rsc.org This reaction proceeds through the formation of δ-keto esters, which can subsequently cyclize to form 2-pyranone derivatives. rsc.org The reaction conditions can be tuned to favor either the acyclic δ-keto esters or the cyclized 2-pyranones. rsc.orgiupac.org

The general mechanism involves the cleavage of the C-C bond between the α- and β-carbons of the β-keto ester, followed by the insertion of the acetylene (B1199291) and subsequent cyclization. acs.org This methodology has been successfully applied to both terminal and internal acetylenes, offering a regioselective route to substituted 2-pyranones. rsc.org These 2-pyranones are versatile intermediates that can be further transformed into multisubstituted aromatic compounds. acs.org

Table 1: Rhenium-Catalyzed Reactions of β-Keto Esters with Acetylenes

| β-Keto Ester | Acetylene | Catalyst | Product(s) | Yield (%) | Reference |

| Ethyl benzoylacetate | Diphenylacetylene | [ReBr(CO)₃(thf)]₂ | 2-Pyranone derivative | Quantitative | acs.org |

| β-keto ester 1a | Phenylacetylene | [ReBr(CO)₃(thf)]₂ | δ-keto esters 3a, 4a, 5a | 10, 78, 4 | rsc.org |

| β-keto ester 1b | Phenylacetylene | [ReBr(CO)₃(thf)]₂ / MS | δ-keto esters 3b, 4b, 5b | 88 (14:84:2) | rsc.org |

| β-keto ester 11 | (internal acetylene) | [ReBr(CO)₃(thf)]₂ / MS | Bicyclic 2-pyranone 12 | 95 | rsc.org |

Organocatalytic and Biocatalytic Pathways for Selective Transformations

In addition to metal-based catalysts, organocatalytic and biocatalytic methods offer green and highly selective alternatives for the synthesis of chiral molecules.

Organocatalysis utilizes small organic molecules to catalyze reactions. For example, imidazolidinone catalysts have been employed in the enantioselective epoxidation of α,β-unsaturated aldehydes. caltech.edu This approach provides a metal-free route to chiral building blocks.

Biocatalysis leverages the high selectivity of enzymes for specific transformations. Ketoreductases (Kreds), for example, are used for the stereoselective reduction of ketones to chiral alcohols. researchgate.net These enzymatic reductions often proceed with high enantiomeric excess and under mild reaction conditions. The use of NADPH-dependent ketoreductases has been demonstrated in the synthesis of chiral hydroxy esters, which are valuable intermediates for natural product synthesis. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes (e.g., Continuous Flow Synthesis, Mechanochemistry)

In line with the growing importance of green chemistry, recent research has explored more sustainable methods for synthesizing α,β-unsaturated γ-ketoesters like this compound. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources.

One promising strategy involves the use of renewable platform molecules. For instance, methyl vinyl glycolate (MVG), which can be derived from the zeolite-catalyzed degradation of sugars, serves as a bio-based precursor. Through a researchgate.netresearchgate.net-sigmatropic rearrangement, such as a Johnson-Claisen rearrangement, MVG can be converted into 6-oxohex-2-enoates, providing a pathway from biomass to the target chemical structure.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another significant green approach. Ball milling has been successfully employed for the solvent-free synthesis of related β-sulfenylated carbonyl compounds from α,β-unsaturated ketones and esters. nih.gov This technique uses a catalyst like potassium carbonate under ambient conditions, offering high yields (often exceeding 90%), scalability, and a significantly reduced environmental footprint by eliminating solvent waste. nih.gov

| Reaction Type | Substrates | Conditions | Key Feature | Yield |

| Mechanochemical Thia-Michael Addition | Thiol, α,β-Unsaturated Ester | Ball milling, K₂CO₃, solvent-free | Environmentally friendly, scalable | >91% nih.gov |

This table illustrates a representative green synthetic method applicable to the synthesis of analogues of this compound.

Continuous flow synthesis offers enhanced safety, efficiency, and scalability compared to traditional batch processing. While a dedicated continuous flow synthesis for this compound is not extensively documented, the principles are readily applicable. Flow systems, often using packed-bed reactors with immobilized catalysts, allow for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgbeilstein-journals.org For example, the oxidation of alcohols to carboxylic acids has been efficiently achieved in flow reactors using hydrogen peroxide over a platinum catalyst, with water as the only byproduct. rsc.org Such systems could be adapted for the synthesis of keto-ester precursors, minimizing hazardous reagents and improving process safety. beilstein-journals.org

Other green methods include the development of metal-free catalytic systems, such as those using visible light to promote carbene insertion into enaminones, providing access to γ-ketoester derivatives under eco-friendly conditions. organic-chemistry.org

Stereoselective Synthesis of this compound and Chiral Derivatives

Controlling the three-dimensional arrangement of atoms is crucial for creating molecules with specific biological activities or material properties. The stereoselective synthesis of this compound and its derivatives has been achieved through both enantioselective and diastereoselective methodologies.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Organocatalysis and biocatalysis have emerged as powerful tools for this purpose.

A notable example is the primary amine-catalyzed enantioselective 1,4-Michael addition of pyrazolin-5-ones to ethyl (E)-5-oxohex-2-enoate. Using a catalyst derived from cinchona alkaloids, the reaction proceeds under mild conditions to afford the chiral addition product in good yield and high enantiomeric excess (ee). beilstein-journals.org

| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid-Derived Primary Amine | Ethyl (E)-5-oxohex-2-enoate | 68% | 95% | beilstein-journals.org |

This table presents data for the enantioselective Michael addition to an analogue of the target compound.

Biocatalysis offers another highly selective route. Ene-reductases from the Old Yellow Enzyme (OYE) family have been used for the asymmetric bioreduction of α,β-unsaturated γ-keto esters. rsc.org These enzymes can reduce the carbon-carbon double bond with excellent stereoselectivity, providing access to chiral γ-oxo esters with high conversions and ee. rsc.org Furthermore, chemoenzymatic methods, such as the enzymatic reduction of a ketone functionality within a related molecule like methyl 3-oxohex-5-enoate, can produce chiral alcohols with exceptional enantioselectivity (>99% ee), which are valuable synthons for more complex molecules.

Diastereoselective Control in Reaction Pathways

When a molecule has multiple stereocenters, diastereoselective synthesis is required to control their relative configuration. For analogues of this compound, this has been achieved by leveraging substrate geometry and reaction conditions.

In the samarium(II) iodide-mediated cyclization of unsaturated aldehydes derived from γ-butyrolactones, the geometry of the olefin is critical. Substrates with an (E)-geometry olefin undergo cyclization with complete diastereocontrol, yielding trans-cyclobutanol products. nih.gov This highlights how the initial stereochemistry of the starting material can dictate the outcome of subsequent transformations.

The E/Z isomerization of the α,β-unsaturated bond can also be a key control element. In Brønsted acid-promoted cascade reactions of α,β-unsaturated γ-ketoesters, the initial isomerization of the (E)-isomer to the more reactive (Z)-isomer can direct the reaction down a specific pathway. acs.org This equilibrium allows for either an intermolecular annulation to form fused tetracyclic products or an intramolecular trans-esterification to yield bicyclic γ-ylidene-butenolides, demonstrating that reaction conditions can selectively favor one diastereomeric outcome over another. acs.org Similarly, diastereoselective reductive cyclizations of γ-amino ketones, which can be prepared from butenoate precursors, have been used as a key step in the synthesis of complex natural product analogues. rsc.org

Elucidating the Chemical Reactivity and Transformation Pathways of E Methyl 5 Oxohex 2 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The α,β-unsaturated ester moiety in (E)-methyl 5-oxohex-2-enoate is a key feature governing its reactivity. This system is susceptible to nucleophilic attack at two primary electrophilic centers: the carbonyl carbon of the ester and the β-carbon of the unsaturated system.

Michael Additions and Conjugate Additions

The conjugated system in this compound makes it an excellent substrate for Michael additions, a type of conjugate addition. In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. This reactivity is a cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.

For instance, this compound has been shown to react with pyrazolin-5-ones in a primary amine-catalyzed enantioselective 1,4-Michael addition. beilstein-journals.orgbeilstein-journals.org This reaction proceeds with good reactivity, yielding the corresponding adduct in 68% yield and with a high degree of stereocontrol (95% enantiomeric excess). beilstein-journals.orgbeilstein-journals.org The general conditions for this type of transformation involve using a primary amine catalyst in a solvent like chloroform. beilstein-journals.orgbeilstein-journals.org

The α,β-unsaturated ketone moiety, structurally similar to the system in this compound, is known to undergo Michael additions, which are crucial for synthesizing more complex molecules. This type of reaction allows for the regioselective attack of nucleophiles at the β-position.

Table 1: Examples of Michael/Conjugate Addition Reactions

| Nucleophile | Catalyst/Conditions | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Pyrazolin-5-one | Primary amine catalyst, Chloroform | Michael adduct | 68% | 95% | beilstein-journals.orgbeilstein-journals.org |

Chemoselective Nucleophilic Attack at Distinct Electrophilic Centers

The presence of multiple electrophilic sites—the ester carbonyl carbon, the β-carbon, and the keto carbonyl carbon—raises the question of chemoselectivity. The outcome of a nucleophilic attack is dependent on the nature of the nucleophile (hard vs. soft) and the reaction conditions. Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the "harder" electrophilic center, which is typically the carbonyl carbon (a 1,2-addition). In contrast, softer nucleophiles, like cuprates or enamines, favor the "softer" β-carbon, leading to conjugate addition (1,4-addition).

Gold(I) catalysts, being soft and carbophilic Lewis acids, can activate unsaturated bonds for nucleophilic attack. escholarship.org This activation renders the system susceptible to attack by a variety of nucleophiles in a strictly anti-addition manner. escholarship.org While not specifically detailed for this compound in the provided context, this principle of activating the unsaturated system for nucleophilic attack is a general strategy in organic synthesis.

Carbonyl Group Reactivity: Keto and Ester Functions

The compound possesses two distinct carbonyl functionalities: a ketone and an ester. Each exhibits characteristic reactivity that can be selectively targeted.

Reduction Chemistry of the Keto Moiety

The keto group at the C5 position can be selectively reduced to a hydroxyl group, forming the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the Luche reduction, which employs sodium borohydride in the presence of a cerium(III) salt like CeCl₃, is a classic method for the 1,2-reduction of α,β-unsaturated ketones, selectively reducing the keto group while leaving the conjugated double bond intact. researchgate.net

In a related substrate, methyl 3-oxohex-5-enoate, enzymatic reduction of the keto group has been demonstrated with high efficiency. mdpi.com A variety of ketoreductases (Kreds) showed excellent activity, achieving over 99% conversion to the corresponding hydroxy ester. mdpi.com Specifically, Kred-119 catalyzed the reduction to (S)-methyl 3-hydroxyhex-5-enoate with a 79% yield and greater than 99% enantiomeric excess. mdpi.com

Table 2: Reduction of Keto Carbonyls

| Substrate | Reagent/Catalyst | Product | Yield | Conversion/ee | Reference |

| General Keto Group | Sodium Borohydride (NaBH₄) | Alcohol | - | - | |

| General Keto Group | Lithium Aluminum Hydride (LiAlH₄) | Alcohol | - | - | |

| Methyl 3-oxohex-5-enoate | Ketoreductase 119 (Kred-119) | (S)-Methyl 3-hydroxyhex-5-enoate | 79% | >99% ee | mdpi.com |

Ester Hydrolysis, Transesterification, and Amidation Reactions

The methyl ester group can undergo several common transformations.

Hydrolysis: In the presence of an acid or base catalyst and water, the ester can be hydrolyzed to the corresponding carboxylic acid, (E)-5-oxohex-2-enoic acid.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group.

Amidation: Reaction with amines can convert the ester into an amide. For example, a structurally related compound, methyl 2-hydroxy-5,5-dimethyl-4-oxo-2-hexenoate, reacts with p-bromoaniline in refluxing benzene (B151609) to form the corresponding amide. google.com This type of reaction highlights the susceptibility of the ester group to nucleophilic attack by amines. google.comgoogleapis.com

Enolate Chemistry and Reactions of the Keto-Ester System

The protons on the carbon atom alpha to the ketone (C4) are acidic and can be removed by a base to form an enolate. wikipedia.org Enolates are powerful nucleophiles that can participate in a wide range of bond-forming reactions. wikipedia.orgmasterorganicchemistry.com The formation of the enolate is a key step in reactions such as aldol (B89426) condensations. wikipedia.org

The presence of the ketone group lowers the pKa of the α-hydrogens, making enolate formation more favorable compared to analogous saturated ketones. Enolates are resonance-stabilized, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org

Enolates can be generated using various bases, from strong bases like lithium diisopropylamide (LDA) for quantitative formation to weaker bases like alkoxides in catalytic amounts for reactions like aldol condensations. wikipedia.org Once formed, the enolate can react with various electrophiles. For instance, the enolate of a related keto-ester can be generated and subsequently react in an aldol-type condensation.

Electrophilic and Pericyclic Reactions

The reactivity of this compound is dominated by the presence of an α,β-unsaturated ester system, which serves as a key functional group for various transformations. This electron-deficient alkene is susceptible to attack by both electrophiles and nucleophiles (in conjugate additions) and can participate in concerted pericyclic reactions.

Diels-Alder Cycloadditions and Related Pericyclic Processes

The α,β-unsaturated carbonyl moiety in molecules structurally similar to this compound makes them good dienophiles for Diels-Alder reactions. The electron-withdrawing nature of the ester group polarizes the double bond, facilitating its participation in [4+2] cycloaddition reactions with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. While specific examples involving this compound are not extensively documented in readily available literature, its structural alerts strongly suggest this reactivity. In one study, a potential inverse electron-demand Diels-Alder reaction involving a related butenolide and a ketoester was investigated but was not observed to proceed, indicating that the specific reaction partners and conditions are critical. acs.org

Pericyclic reactions, which proceed via a cyclic transition state, are a broad class of reactions that include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu The reverse of a cycloaddition is termed a cycloreversion, while electrocyclic reactions involve the formation or breaking of a ring by converting a π-bond to a σ-bond. msu.edu Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. An example of a relevant sigmatropic reaction is the Ireland-Claisen rearrangement, which has been utilized in the synthesis of (±)-geijerone, a molecule containing a related structural framework. mdpi.com

Table 1: Overview of Potential Pericyclic Reactions

| Reaction Type | Description | Potential Application with this compound |

|---|---|---|

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. | The compound can act as a dienophile, reacting with dienes to form functionalized cyclohexenes. |

| Electrocyclic Reaction | Concerted cyclization of a conjugated π-electron system. msu.edu | Could be involved in ring-closing or ring-opening steps of more complex transformations. |

| Sigmatropic Rearrangement | Migration of a σ-bond within a π-system. | Analogues could undergo rearrangements like the Claisen rearrangement to form new C-C bonds. mdpi.com |

Other Electrophilic Transformations of the Alkene Moiety

The polarized alkene in this compound is highly susceptible to conjugate addition reactions (Michael additions), which are a key type of electrophilic transformation for this class of compounds. In this reaction, a nucleophile attacks the β-carbon of the unsaturated system.

Research has demonstrated that the ethyl ester analog, ethyl (E)-5-oxohex-2-enoate, readily participates in organocatalytic asymmetric Michael addition reactions. For instance, its reaction with pyrazolin-5-ones, catalyzed by a primary amine catalyst, proceeds with good yield and high enantioselectivity, demonstrating the compound's utility in synthesizing chiral molecules. beilstein-journals.orgbeilstein-journals.org

Table 2: Asymmetric Michael Addition of Ethyl (E)-5-oxohex-2-enoate

| Nucleophile | Catalyst System | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|

Beyond Michael additions, the double bond can in principle undergo other electrophilic additions, such as halogenation or hydrohalogenation, although these are less commonly exploited in synthesis compared to the powerful C-C bond-forming conjugate additions.

Cyclization and Annulation Reactions Involving this compound

The bifunctional nature of this compound, possessing both an electrophilic alkene and a ketone with enolizable protons, makes it an excellent substrate for a variety of cyclization and annulation reactions to build complex ring systems.

Intramolecular Cyclizations Towards Heterocyclic and Carbocyclic Systems

This compound and its derivatives can undergo intramolecular reactions to form a range of cyclic products. The specific outcome is often dictated by the reaction conditions and the presence of other functional groups.

Carbocyclic Ring Formation: An important example is the intramolecular free-radical cyclization. A related compound, ethyl (2E)-5,5-dimethyl-6-oxohex-2-enoate, upon treatment with samarium(II) iodide (SmI₂), undergoes a radical cyclization to yield a substituted cyclobutane (B1203170) derivative. thieme-connect.de This type of reaction demonstrates a powerful method for constructing four-membered rings, which can be challenging to synthesize via other means.

Heterocyclic Ring Formation: In the synthesis of heterocyclic systems, related hydroxy-alkenoates can be induced to cyclize. For example, Z-3-hydroxy-5-alkenoates undergo a novel iodoetherification-hydroxylation process when treated with iodine under specific conditions. nottingham.ac.uk This reaction does not produce the expected iodolactone but instead forms a 3-hydroxy-2,5-disubstituted tetrahydrofuran (B95107) as a single diastereoisomer, highlighting a highly stereoselective pathway to functionalized five-membered oxygen heterocycles. nottingham.ac.uk The E-isomer of a related silyloxy-alkenoic acid was also shown to undergo iodolactonization to form a trans-disubstituted valerolactone. nottingham.ac.uk

Table 3: Examples of Intramolecular Cyclization Reactions

| Starting Material Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Keto-enoate | SmI₂, MeOH, THF | Substituted Cyclobutane | Forms a four-membered carbocycle via a radical intermediate. | thieme-connect.de |

| Hydroxy-alkenoate | I₂, NaHCO₃, H₂O | Substituted Tetrahydrofuran | Stereoselective iodoetherification-hydroxylation to form a five-membered heterocycle. | nottingham.ac.uk |

Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. The reactivity of this compound analogues makes them ideal participants in such sequences.

A notable example is the domino double Michael transformation between alkyl (E)-6-oxohex-2-enoates and nitroalkenes. researchgate.net Catalyzed by a chiral squaramide catalyst, this reaction constructs highly functionalized nitrocyclohexane (B1678964) derivatives with excellent diastereoselectivity and enantioselectivity. The reaction proceeds through a sequence of two conjugate additions to assemble the six-membered ring. researchgate.net

Another powerful cascade reaction involves the Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, a class of compounds to which this compound belongs. acs.orgnih.gov This process is proposed to begin with an E-to-Z isomerization of the ketoester. Subsequently, a domino sequence of intermolecular Michael addition, ketalization, and lactonization steps furnishes complex fused tetracyclic pyrano-ketal-lactones. acs.orgnih.gov This reaction creates three new bonds, two rings, and three contiguous stereocenters in a single synthetic operation.

Table 4: Tandem and Cascade Reactions Involving Keto-enoate Analogues

| Reaction Name | Reactants | Catalyst/Reagent | Product | Key Steps | Reference |

|---|---|---|---|---|---|

| Domino Double Michael | Alkyl (E)-6-oxohex-2-enoate, Nitroalkene | Chiral Squaramide | Functionalized Nitrocyclohexane | Michael Addition - Michael Addition | researchgate.net |

These examples underscore the significant potential of this compound and its close analogues as versatile platforms for the efficient synthesis of diverse and complex molecular architectures through elegant cascade reaction pathways.

Mechanistic Investigations of Reactions Involving E Methyl 5 Oxohex 2 Enoate

Detailed Elucidation of Reaction Mechanisms

The reactions of (E)-Methyl 5-oxohex-2-enoate are largely dictated by its nature as a Michael acceptor and the presence of a reactive ketone carbonyl group. Key reaction mechanisms that have been investigated include Michael additions, reductions, and cyclization reactions.

Michael Addition: As an α,β-unsaturated ester, this compound is an excellent substrate for Michael additions. In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. wikipedia.orglibretexts.org The general mechanism proceeds in three main steps:

Enolate Formation: A base abstracts a proton from the Michael donor to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of this compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. libretexts.orgmasterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source, such as the conjugate acid of the base used, to yield the final 1,5-dicarbonyl compound. masterorganicchemistry.com

A specific example is the primary amine-catalyzed enantioselective 1,4-Michael addition of pyrazolin-5-ones to the closely related ethyl (E)-5-oxohex-2-enoate. beilstein-journals.org In this organocatalytic reaction, the primary amine catalyst activates the enone substrate towards nucleophilic attack by the pyrazolin-5-one. The reaction proceeds with good reactivity, affording the corresponding Michael adduct in a 68% yield with a high enantiomeric excess of 95%. beilstein-journals.org

Reduction Reactions: The ketone and ester functionalities of this compound can be selectively reduced. The reduction of the ketone at the C-5 position is a common transformation. For instance, the enzymatic reduction of the related compound, methyl 3-oxohex-5-enoate, has been demonstrated to produce the corresponding secondary alcohol, methyl 3-hydroxyhex-5-enoate, with high conversion and enantioselectivity using ketoreductases (Kreds). mdpi.com

Intramolecular free-radical cyclization can also be initiated by the reduction of a related compound, ethyl (2E)-5,5-dimethyl-6-oxohex-2-enoate, using samarium(II) iodide. This reaction proceeds via a radical mechanism to form a cyclobutanol (B46151) derivative. thieme-connect.de

Cyclization Reactions: The bifunctional nature of this compound makes it a suitable precursor for the synthesis of cyclic compounds. Brønsted acid-promoted cyclodimerization of similar α,β-unsaturated γ-ketoesters can occur through a domino Michael addition/ketalization/lactonization sequence. acs.org The reaction is initiated by the isomerization of the E-alkene to the Z-isomer, which then undergoes intermolecular annulation. acs.org

Transition State Analysis and Reaction Pathway Mapping

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways and analyzing the transition states of reactions involving compounds structurally related to this compound.

In the Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, DFT calculations have been employed to elucidate the reaction mechanism. acs.orgnih.gov These studies suggest that the reaction initiates with the isomerization of the E-isomer of the ketoester to the Z-isomer. The Z-isomer is favored and stabilized by intramolecular hydrogen bonding. This isomer then proceeds through an intermolecular annulation involving a domino Michael addition, ketalization, and lactonization to form a fused tetracyclic product. A competing pathway involves intramolecular trans-esterification of the Z-isomer to yield a bicyclic γ-ylidene-butenolide. acs.org

DFT calculations were also crucial in a study on the copper-catalyzed intramolecular annulation of conjugated enynones, which share structural motifs with this compound. The calculations revealed a copper-mediated 5-exo-dig cyclization to form a copper-carbene intermediate, which then undergoes further cyclization and a 1,5-hydrogen shift to yield the final product. acs.org

Kinetic and Thermodynamic Studies of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound and its analogues provide quantitative insights into reaction rates and equilibria.

Kinetic Studies: The enzymatic reduction of methyl 3-oxohex-5-enoate has been the subject of kinetic analysis. The reaction progress was monitored over time, revealing that certain ketoreductases can achieve high conversions in a matter of hours. For example, the reduction of methyl 3-oxohex-5-enoate catalyzed by Kred-119 was completed within 3 hours, yielding the corresponding alcohol in 79% yield and with over 99% enantiomeric excess. mdpi.com

| Enzyme (Ketoreductase) | Conversion (%) | Time (h) |

| Kred-119 | >99 | 3 |

| Kred A1C | >99 | Not specified |

| Kred A1D | >99 | Not specified |

| Kred B1F | >99 | Not specified |

| Kred 101 | >99 | Not specified |

| Table 1: Enzymatic reduction of methyl 3-oxohex-5-enoate. mdpi.com |

Thermodynamic Studies: While specific thermodynamic data for reactions of this compound are not widely reported, studies on related systems offer valuable information. A calorimetric study of the coupling reaction between a vinylic organocuprate reagent and a primary alkyl halide to produce (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a structurally related compound, determined the reaction enthalpies for the exothermic events occurring during the synthesis. This analysis revealed that the coupling is not a simple SN2 substitution but a more complex process with multiple exothermic steps. Such thermodynamic data is crucial for understanding the reaction's energy profile and for the safe scale-up of the process. researchgate.net

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Total Synthesis of Natural Products and Advanced Molecular Architectures

The strategic placement of functional groups in (E)-Methyl 5-oxohex-2-enoate and its derivatives renders them ideal starting points for the synthesis of complex natural products and other advanced molecular structures. sci-hub.se The ability to construct intricate molecules through total synthesis is a cornerstone of modern organic chemistry, often driven by the challenge of creating naturally occurring compounds with interesting biological activities. sci-hub.se

Derivatives of the 6-oxo-2-hexenoate scaffold are instrumental in synthesizing carbocyclic nucleosides, which are important targets due to their potential biological activities. A novel rhodium (I)-catalysed tandem hydrosilylation-intramolecular aldol (B89426) reaction has been developed using 6-oxo-2-hexenoates to stereoselectively form functionalized carbocyclic rings, which are the core structures of these nucleosides. ucl.ac.uk

Furthermore, related alkyl 3-oxohex-5-enoates are employed in domino processes that involve the in situ generation of an aza-Nazarov reagent. This methodology facilitates an intramolecular aza-Michael reaction, providing an atom-economical route to synthesize 1,4-diazepanes and related benzodiazepine (B76468) frameworks from simple starting materials. researchgate.net These heterocyclic scaffolds are prevalent in many biologically active molecules. The versatility of this building block is highlighted by its application in synthesizing a precursor for (+)-preoleanatetraene, a type of pentacyclic triterpene, demonstrating its utility in assembling complex polycyclic systems. researchgate.net

Intermediate in the Synthesis of Fine Chemicals and Specialized Organic Materials

This compound serves as a key intermediate in the production of various fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The compound's fruity odor suggests its utility or the utility of its derivatives in the flavor and fragrance industry. cymitquimica.com Its structure, containing a six-carbon chain with both an ester and a ketone, makes it a suitable precursor for a range of chemical products. cymitquimica.com

Research has demonstrated the use of the core structure of this compound in creating highly substituted, specialized organic molecules. For instance, cascade reactions mediated by iron(III) chloride (FeCl₃) involving propargylamines and β-enamino ketones, which share a similar 1,4-dicarbonyl structural motif, lead to the selective synthesis of 2-(5-oxo-1-arylhex-1-yn-3-yl)phenyl benzoates. wiley.com This process creates multiple new bonds and significant molecular complexity in a single step, showcasing how the fundamental structure of this compound can be elaborated into advanced materials. wiley.com

The table below details examples of complex benzoate (B1203000) derivatives synthesized using a similar structural backbone, illustrating the potential for creating diverse fine chemicals.

| Product Compound | Starting Materials | Yield | Reference |

| 2-(1-(4-Ethylphenyl)-5-oxohex-1-yn-3-yl)phenylbenzoate | Propargylamine derivative, β-enamino ketone | 78% | wiley.com |

| 2-(1-(4-Fluorophenyl)-5-oxohex-1-yn-3-yl)phenyl benzoate | Propargylamine derivative, β-enamino ketone | 82% | wiley.com |

| 2-(1-(4-Chlorophenyl)-5-oxohex-1-yn-3-yl)phenyl benzoate | Propargylamine derivative, β-enamino ketone | 84% | wiley.com |

| 2-(1-(4-Methoxyphenyl)-5-oxohex-1-yn-3-yl)-4-methylphenyl benzoate | Propargylamine derivative, β-enamino ketone | 91% | wiley.com |

Development of Novel Synthetic Reagents and Methodologies Originating from this compound

The unique reactivity of this compound and its analogs has spurred the development of novel synthetic methodologies. These new methods often provide more efficient, selective, and atom-economical routes to valuable chemical structures.

One significant advancement is the development of an Indium Bromide (InBr₃)-catalyzed coupling reaction. This method facilitates the reaction between electron-deficient alkenyl ethers and silyl (B83357) enolates to stereoselectively produce 1,5-dioxo-alk-2-enes. osaka-u.ac.jp This reaction proceeds through an addition-elimination mechanism and provides the target products with perfect stereoselectivity regarding the alkene geometry. osaka-u.ac.jp

Another innovative method is a rhodium-catalyzed tandem reaction. This process combines a hydrosilylation step with an intramolecular aldol cyclization, transforming 6-oxo-2-hexenoates into highly functionalized carbocyclic rings stereoselectively. ucl.ac.uk This methodology is notable for its atom efficiency and its ability to construct complex cyclic systems from linear precursors in a single operation. ucl.ac.uk

Additionally, methodologies involving the in situ generation of aza-Nazarov reagents from alkyl 3-oxohex-5-enoates have been established. This domino process allows for the synthesis of complex nitrogen-containing heterocycles like diazepanes through an intramolecular aza-Michael reaction, often under solvent-free conditions. researchgate.net

The table below summarizes these novel synthetic methodologies.

| Methodology | Catalyst/Reagent | Precursor Type | Product Type | Key Features | Reference |

| Lewis Acid-Catalyzed Coupling | InBr₃ | Silyl enolates & Alkenyl ethers | 1,5-Dioxo-alk-2-enes | High stereoselectivity (E-alkene) | osaka-u.ac.jp |

| Tandem Reductive-Aldol Cyclization | Rhodium (I) complexes | 6-oxo-2-hexenoates | Carbocyclic rings | Atom efficient, stereoselective cyclization | ucl.ac.uk |

| Domino Aza-Nazarov Cyclization | Triton B / Heat | Alkyl 3-oxohex-5-enoates | 1,4-Diazepanes | In situ reagent generation, atom-economical | researchgate.net |

These examples underscore how this compound and its structural relatives are not just passive building blocks but also catalysts for innovation in synthetic organic chemistry, enabling the creation of new reactions and synthetic strategies.

Synthesis and Reactivity Studies of Derivatives and Analogues of E Methyl 5 Oxohex 2 Enoate

Stereochemical Modification of the Alkene Moiety (e.g., Z-Isomers)

The geometry of the carbon-carbon double bond in α,β-unsaturated esters plays a crucial role in determining their reactivity and the stereochemical outcome of their reactions. While the (E)-isomer of methyl 5-oxohex-2-enoate is typically the more thermodynamically stable and commonly synthesized form, the (Z)-isomer represents an important target for stereochemical studies.

The synthesis of (Z)-α,β-unsaturated esters can be challenging due to the inherent preference for the trans-configuration. However, several stereoselective methods can be employed. One common strategy involves the use of acetylenic precursors. For instance, the partial reduction of a corresponding methyl 5-oxohex-2-ynoate using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), can yield the (Z)-alkene with high selectivity.

Another approach involves the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. The use of stabilized ylides in the Wittig reaction generally favors the formation of the (E)-isomer. However, modifications to the reaction conditions, such as the use of specific salt additives (e.g., lithium halides) or non-stabilized ylides, can enhance the proportion of the (Z)-isomer. The HWE reaction, particularly with Z-selective phosphonate (B1237965) reagents, offers a powerful tool for the stereocontrolled synthesis of (Z)-α,β-unsaturated esters.

The reactivity of the (Z)-isomer can differ significantly from its (E)-counterpart. The cis-arrangement of the substituents can introduce steric hindrance, potentially affecting the rate and facial selectivity of reactions such as Michael additions and Diels-Alder cycloadditions. For example, in a study on related compounds, the (Z)-isomer was found to exhibit different cyclization behavior compared to the (E)-isomer under certain reaction conditions. Research on (Z)-ethyl 2-hydroxy-5-methyl-4-oxohex-2-enoate, a structurally similar compound, has been reported, suggesting that synthetic routes to the Z-isomer of methyl 5-oxohex-2-enoate are feasible. amazonaws.com

Table 1: Comparison of Stereoisomers of Related α,β-Unsaturated Esters

| Isomer | Synthetic Method | Key Reagents | Relative Stability |

|---|---|---|---|

| (E)-Isomer | Wittig Reaction (stabilized ylide) | Ph3P=CHCO2Me | More stable |

| (Z)-Isomer | Lindlar Reduction | H2, Lindlar's catalyst | Less stable |

Exploration of Substituent Effects on Reactivity and Selectivity

The introduction of substituents at various positions of the (E)-methyl 5-oxohex-2-enoate backbone can have profound effects on its reactivity and selectivity. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the carbon framework can modulate the electrophilicity of the β-carbon in the Michael acceptor system. For example, an EWG at the α- or γ-position would be expected to increase the partial positive charge on the β-carbon, thereby enhancing its reactivity towards nucleophiles in Michael additions. Conversely, an EDG would decrease the electrophilicity of the β-carbon. Studies on a range of α,β-unsaturated carbonyl compounds have shown that the rates of reaction with nucleophiles are sensitive to the electronic nature of the substituents. researchgate.net

Steric Effects: The size and position of substituents can influence the accessibility of the reactive sites. A bulky substituent at the α- or β-position can sterically hinder the approach of a nucleophile to the β-carbon, leading to a decrease in reaction rate. Similarly, bulky groups can influence the diastereoselectivity of reactions by favoring the approach of a reagent from the less hindered face of the molecule. For instance, in asymmetric Michael additions, the stereochemical outcome is often dictated by the steric environment created by both the substrate and the chiral catalyst. Research on related α,β-unsaturated lactones has demonstrated that substituents on the aryl group can have a noticeable steric effect on reactivity and enantioselectivity. chinesechemsoc.org

A systematic study involving the synthesis of various substituted analogues of this compound and the kinetic analysis of their reactions with a standard nucleophile would provide quantitative data on these substituent effects.

Synthesis of Homologues and Heteroatom-Substituted Analogues

The synthesis of homologues and heteroatom-substituted analogues of this compound expands the chemical space around this scaffold and allows for the investigation of how changes in chain length and the introduction of heteroatoms affect its properties.

Homologues: Homologues of this compound, such as (E)-methyl 5-oxohept-2-enoate and (E)-ethyl 5-oxohex-2-enoate, can be synthesized using similar synthetic strategies. For example, the Claisen-Schmidt condensation of methyl acetoacetate (B1235776) with a homologous aldehyde like propenal would yield methyl 5-oxohept-2-enoate. vulcanchem.com The reactivity of these homologues is generally expected to be similar to the parent compound, although subtle differences in reaction rates and selectivity may arise from changes in steric bulk and conformational flexibility. The synthesis of ethyl (E)-5-oxohex-2-enoate has been documented in the context of its use in primary amine-catalyzed enantioselective 1,4-Michael addition reactions, where it was shown to be a reactive substrate. beilstein-journals.orgbeilstein-journals.org

Heteroatom-Substituted Analogues: The introduction of heteroatoms such as nitrogen or sulfur into the carbon backbone can significantly alter the chemical and biological properties of the molecule. For instance, replacing the C-4 methylene (B1212753) group with a nitrogen atom would lead to an aza-analogue. The synthesis of such compounds can often be achieved through multi-component reactions or by employing starting materials containing the desired heteroatom. The presence of a heteroatom can influence the electronic distribution within the molecule and provide additional sites for hydrogen bonding or coordination with metal catalysts. Research on the synthesis of nitrogen-containing analogues, such as 2-amino-5,5-dimethyl-4-oxohex-2-enoic acid derivatives, has been reported. researchgate.net Similarly, sulfur-containing analogues can be prepared, and their unique properties explored.

Table 2: Examples of Homologues and Heteroatom-Substituted Analogues

| Compound | Structural Modification | Synthetic Precursors (Example) | Potential Change in Property |

|---|---|---|---|

| (E)-Methyl 5-oxohept-2-enoate | Homologue (extended chain) | Methyl acetoacetate, propenal | Altered lipophilicity and steric profile |

| (E)-Ethyl 5-oxohex-2-enoate | Homologue (different ester) | Levulinic acid, ethanol | Modified susceptibility to hydrolysis |

Comparative Studies with Related α,β-Unsaturated Carbonyl Systems

To better understand the reactivity of this compound, it is instructive to compare it with other well-known α,β-unsaturated carbonyl compounds. Key comparators include simpler enones like methyl vinyl ketone (MVK) and more complex systems.

Comparison with Other α,β-Unsaturated Esters and Ketones: The reactivity of this compound can also be contextualized by comparing it with other α,β-unsaturated esters and ketones. For instance, the reactivity of cyclic enones and lactones has been shown to differ from their acyclic counterparts. rsc.org Cyclization can impose conformational constraints that alter the accessibility and reactivity of the electrophilic double bond. Furthermore, the nature of the substituent at the β-position has a significant impact. For example, a phenyl group at the β-position (as in methyl cinnamate) would lead to a more delocalized π-system and different reactivity compared to the alkyl substituent in this compound. Kinetic studies on the reactions of Cl atoms with various α,β-unsaturated carbonyl compounds have provided valuable data on their relative reactivities in atmospheric chemistry. conicet.gov.ar

Table 3: Qualitative Reactivity Comparison of α,β-Unsaturated Carbonyls

| Compound | Structural Features | Expected Relative Reactivity in Michael Addition |

|---|---|---|

| Methyl vinyl ketone | Simple enone, low steric hindrance | High |

| This compound | Enone with ester group, moderate steric hindrance | Moderate to High |

| Methyl acrylate | Acrylate ester, less electrophilic β-carbon than enones | Moderate |

These comparative studies are essential for developing a comprehensive understanding of the factors that govern the reactivity of this compound and for predicting its behavior in various synthetic applications.

Advanced Spectroscopic and Analytical Techniques in Research of E Methyl 5 Oxohex 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (E)-Methyl 5-oxohex-2-enoate, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Based on data from the analogous (E)-5-oxohex-2-enoic acid, the proton and carbon environments of the methyl ester can be predicted with high confidence. The (E)-stereochemistry of the double bond is confirmed by the large coupling constant (typically >15 Hz) between the vinyl protons at C2 and C3.

Expected ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| 1 (C=O, ester) | - | ~166.0 | Ester carbonyl. |

| 2 (=CH) | ~6.0-6.2 (d, J ≈ 15.8 Hz) | ~122.0 | Alpha-vinyl proton, downfield due to ester and double bond. |

| 3 (=CH) | ~6.9-7.1 (dt, J ≈ 15.8, 6.8 Hz) | ~145.0 | Beta-vinyl proton, further downfield due to conjugation with carbonyl. |

| 4 (-CH₂-) | ~2.8-3.0 (t, J ≈ 6.8 Hz) | ~40.0 | Methylene (B1212753) group adjacent to ketone and vinyl group. |

| 5 (C=O, ketone) | - | ~207.0 | Ketone carbonyl. |

| 6 (-CH₃) | ~2.2 (s) | ~30.0 | Methyl group adjacent to ketone. |

| OCH₃ | ~3.7 (s) | ~51.5 | Methyl ester protons. |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. rsc.org

Application of Advanced 2D NMR Techniques

To unequivocally assign these signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations expected for this compound would be between the H2 and H3 vinyl protons, and between the H3 and the H4 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears protons. For instance, the signal at ~3.7 ppm would correlate with the carbon signal at ~51.5 ppm, confirming the OCH₃ group.

Isotopic Labeling Studies via NMR Spectroscopy

Isotopic labeling, where atoms like ¹H, ¹²C, or ¹⁴N are replaced with their NMR-active isotopes (e.g., ²H, ¹³C, ¹⁵N), is a powerful method for tracing reaction pathways and metabolic fates. While specific studies on this compound are not prominent, the Claisen rearrangement of precursors like methyl vinyl glycolate (B3277807) to form 6-oxohex-2-enoates illustrates a potential application. rsc.org By selectively labeling carbons in the precursor, one could follow their migration during the rearrangement, providing definitive evidence for the proposed rsc.orgrsc.org-sigmatropic shift mechanism. rsc.orgmasterorganicchemistry.com NMR analysis of the resulting labeled product would show altered chemical shifts or coupling patterns at the labeled positions, confirming the atomic rearrangement.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₇H₁₀O₃), the molecular weight is 142.15 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. rsc.org The fragmentation pattern in electron ionization (EI) MS is predictable. The molecular ion [M]⁺• would be observed, followed by characteristic fragment ions resulting from cleavages at the functional groups.

Common Fragmentation Pathways:

Loss of the methoxy (B1213986) group (-•OCH₃): Leading to an acylium ion at m/z 111.

Loss of the acetyl group (CH₃CO-): Cleavage alpha to the ketone would produce a fragment at m/z 99.

McLafferty Rearrangement: A potential rearrangement involving the ketone could lead to the loss of propene and the formation of a radical cation at m/z 100.

Cleavage of the ethyl ketone chain: Resulting in a prominent acetyl cation [CH₃CO]⁺ at m/z 43.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. The spectra provide a unique "fingerprint" for the compound.

For this compound, the key functional groups—the α,β-unsaturated ester and the ketone—give rise to strong, characteristic absorption bands in the IR spectrum.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| C=O Stretch (Ketone) | ~1715 | Strong | The isolated ketone carbonyl. |

| C=O Stretch (α,β-Unsaturated Ester) | ~1725-1730 | Strong | Ester carbonyl, frequency slightly elevated by conjugation. |

| C=C Stretch (Alkene) | ~1640 | Medium | Conjugated carbon-carbon double bond. |

| C-O Stretch (Ester) | ~1200-1250 | Strong | Asymmetric C-O-C stretching. |

| =C-H Bend (trans-Alkene) | ~980 | Strong | Out-of-plane bending confirms (E)-stereochemistry. |

Note: Wavenumbers are approximate and based on data from analogous compounds. rsc.orgrsc.orgucd.iewiley-vch.de

Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a strong Raman signal due to its polarizability.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives and intermediates)

While this compound is likely an oil at room temperature, its crystalline derivatives or intermediates in a synthetic pathway can be analyzed by single-crystal X-ray diffraction. This technique provides the most definitive structural proof, yielding precise bond lengths, bond angles, and stereochemical relationships in the solid state.

For example, if this compound were to undergo a cyclization reaction, as seen with similar ketoesters, X-ray crystallography of the resulting crystalline product would unambiguously confirm its three-dimensional structure. semanticscholar.org Studies on related systems have used this method to verify the formation of complex heterocyclic structures like pyrazolooxazoles and oxazinanes, providing incontrovertible evidence for proposed reaction mechanisms and stereochemical outcomes. semanticscholar.org Similarly, the self-dimerization of related metathesis products has been confirmed to yield a specific meso-isomer via X-ray diffraction. rsc.org

Computational Chemistry and Theoretical Investigations of E Methyl 5 Oxohex 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (E)-Methyl 5-oxohex-2-enoate. These calculations can determine the distribution of electrons within the molecule, identify regions susceptible to nucleophilic or electrophilic attack, and quantify molecular properties that govern its chemical behavior.

The electronic properties of α,β-unsaturated γ-ketoesters, a class of compounds to which this compound belongs, have been investigated using DFT. acs.org Such studies help in understanding the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, the LUMO is typically localized on the electrophilic centers of the molecule, such as the β-carbon of the enoate system and the carbonyl carbons, indicating where a nucleophile would preferentially attack.

Key electronic properties that can be calculated to predict reactivity include:

Electron Density: Mapping the electron density reveals the distribution of charge across the molecule, highlighting electron-rich and electron-poor regions.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack.

In a study on related quinoxalinone and benzoxazinone (B8607429) derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to investigate their electronic properties and potential as corrosion inhibitors. scispace.com Similar computational approaches can be applied to this compound to predict its reactivity in various chemical environments.

Molecular Modeling of Conformations and Isomerism

Molecular modeling techniques are essential for studying the three-dimensional structure of this compound, including its various possible conformations and isomers. The molecule's reactivity and biological activity are often intrinsically linked to its shape.

A significant aspect of the conformational analysis of this compound is the potential for E/Z isomerism around the C2=C3 double bond. While the "(E)" designation specifies the stereochemistry of the double bond, computational studies can quantify the energy difference between the E and Z isomers and the energy barrier for their interconversion.

In a detailed computational study on the cyclodimerization of α,β-unsaturated γ-ketoesters, DFT calculations were employed to analyze the E to Z isomerization process. acs.orgresearchgate.netnih.gov The study found that in the presence of an acid catalyst like methanesulfonic acid (MsOH), the initial α,β-unsaturated γ-ketoester undergoes a tautomerization process, leading to the formation of both E and Z isomers. acs.org Although this process was found to be endergonic, there was a thermodynamic preference for the Z-isomer over the E-isomer by 1.7 kcal/mol. acs.org This preference for the Z-isomer was crucial for the subsequent intermolecular annulation reactions. researchgate.netnih.gov

The following table summarizes the relative free energies for the E and Z isomers of a model α,β-unsaturated γ-ketoester as determined by DFT calculations. acs.org

| Isomer | Description | Relative Free Energy (ΔGsol, kcal/mol) |

| E-isomer (T1) | The starting (E)-configuration of the α,β-unsaturated γ-ketoester. | +1.7 |

| Z-isomer (T2) | The (Z)-configuration formed via acid-catalyzed isomerization. | 0.0 |

This interactive table is based on data for a related α,β-unsaturated γ-ketoester and illustrates the type of information obtainable for this compound.

These findings suggest that while this compound is the specified starting material, under certain reaction conditions, it could equilibrate to its Z-isomer, potentially opening up different reaction pathways.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed simulation of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies. This provides a step-by-step understanding of how a reaction proceeds and what factors control its rate and outcome.

For α,β-unsaturated γ-ketoesters like this compound, theoretical simulations can model various reactions such as Michael additions, cycloadditions, and isomerizations. A computational investigation into the MsOH-promoted cyclodimerization of a related γ-ketoester provided a comprehensive analysis of the reaction pathway. acs.org The study identified key transition states and intermediates, elucidating the energetics of the process.

The proposed mechanism, supported by DFT calculations, involved the following key steps: acs.org

Isomerization: Acid-catalyzed isomerization from the E-isomer to the more thermodynamically stable Z-isomer.

Michael Addition: The Z-isomer undergoes an intermolecular Michael addition with another molecule of the ketoester. This step proceeds through a six-membered transition state (TS1) with a calculated activation energy of 26.9 kcal/mol.

Enolization: The resulting intermediate undergoes an enolization process via an eight-membered transition state (TS2) with an energy barrier of 18.7 kcal/mol.

Lactonization: Subsequent steps involving ketalization and lactonization lead to the final fused tetracyclic product.

The table below presents the calculated activation energies for key steps in the simulated reaction of a model α,β-unsaturated γ-ketoester. acs.org

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Michael Addition | TS1 | 26.9 |

| Enolization | TS2 | 18.7 |

This interactive table showcases the kind of data derived from simulating reaction mechanisms for compounds structurally similar to this compound.

These simulations are crucial for understanding why certain products are formed and for predicting how changes to the substrate or reaction conditions might alter the outcome.

Theoretical Predictions of Structure-Reactivity Relationships

By combining insights from electronic structure calculations, conformational analysis, and reaction simulations, theoretical models can establish structure-reactivity relationships. These relationships explain how the chemical structure of a molecule influences its reactivity and can be used to predict the behavior of new, related compounds.

For this compound, theoretical predictions can address how modifications to its structure would affect its reactivity. For example, substituting the methyl group at the C5 position with other alkyl or aryl groups could alter the steric and electronic properties of the molecule.

A study on a series of substituted 4-oxo-crotonic acid derivatives as protein kinase B (PknB) inhibitors highlighted the importance of the α,β-unsaturated ketone scaffold and the "trans-" (or E) configuration for biological activity. rsc.org The study found that compounds with an aryl group, particularly those with electron-withdrawing substituents, exhibited higher potency. rsc.org Although this study focused on biological activity, the underlying principles of structure-activity relationships are closely tied to structure-reactivity relationships. Computational models could be used to quantify how different substituents on the core structure of this compound affect its electronic properties and, consequently, its reactivity towards a biological target or a chemical reagent.

Theoretical calculations can predict trends in reactivity across a series of related compounds, guiding synthetic efforts towards molecules with desired properties. For instance, by calculating the LUMO energies for a series of derivatives of this compound, one could predict their relative susceptibilities to nucleophilic attack. This predictive power is a cornerstone of modern chemical research, enabling more efficient and targeted discovery of new chemical entities and reactions.

Emerging Research Directions and Future Prospects for E Methyl 5 Oxohex 2 Enoate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The industrial-scale production and derivatization of key chemical intermediates are increasingly reliant on continuous flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for streamlined optimization and library synthesis.

While specific reports detailing the synthesis of (E)-Methyl 5-oxohex-2-enoate in flow reactors are not yet widespread, the industrial production of structurally related compounds has already benefited from such integration. For instance, the synthesis of compounds like ethyl (2Z)-3-amino-5-methylhex-2-enoate on an industrial scale can involve continuous flow reactors to improve efficiency and yield. This sets a clear precedent for applying similar methodologies to this compound. The development of a continuous flow process for its synthesis, potentially through a Claisen-Schmidt condensation followed by esterification or a Wittig-type reaction, could lead to a more efficient, scalable, and cost-effective production.

Furthermore, automated platforms can be utilized to rapidly screen various reaction conditions for the subsequent functionalization of the this compound scaffold. The integration with flow chemistry would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the reactivity of this polyfunctional molecule and selectively targeting one of its reactive sites. The development of such integrated systems is a key future prospect for unlocking the full synthetic potential of this compound.

Development of Highly Chemo- and Regioselective Functionalization Strategies

A primary challenge and a significant area of emerging research in the chemistry of this compound is the development of strategies to selectively functionalize one of its multiple reactive sites in the presence of others. The molecule contains a Michael acceptor (the α,β-unsaturated system), an electrophilic ketone carbonyl, and acidic α-protons, all of which can participate in various reactions. Achieving high chemo- and regioselectivity is crucial for its use as a reliable synthetic intermediate.

Recent research on related α,β-unsaturated γ- and α-ketoesters highlights the progress and potential in this area. For example, a concise and highly regioselective strategy for synthesizing substituted quinoxalin-2-one derivatives has been developed using α-ketoesters. semanticscholar.org In this work, the regioselectivity of the condensation reaction with substituted o-phenylenediamines was effectively controlled by the choice of acidic or basic conditions, allowing for the selective formation of different regioisomers. semanticscholar.org This type of tunable selectivity is highly desirable for complex molecule synthesis.

The selective transformations demonstrated in the table below, while on a related system, exemplify the strategic control that is a major goal for the functionalization of this compound.

| Reactants | Conditions | Major Regioisomer | Regioisomeric Ratio |

|---|---|---|---|

| 4-methoxy-o-phenylenediamine + Ethyl 2-oxohex-5-enoate | AcOH (5.0 eq), MeOH, rt | 3-(but-3-enyl)-7-methoxyquinoxalin-2(1H)-one | 15.7:1 |

| 4-methoxy-o-phenylenediamine + Ethyl 2-oxohex-5-enoate | TEA (5.0 eq), MeOH, rt | 3-(but-3-enyl)-6-methoxyquinoxalin-2(1H)-one | 1:4 (reversed) |

| 4-chloro-o-phenylenediamine + Ethyl 2-oxohex-5-enoate | AcOH (5.0 eq), MeOH, rt | 3-(but-3-enyl)-7-chloroquinoxalin-2(1H)-one | >20:1 |

| 4-chloro-o-phenylenediamine + Ethyl 2-oxohex-5-enoate | TEA (5.0 eq), MeOH, rt | 3-(but-3-enyl)-6-chloroquinoxalin-2(1H)-one | 1:2.4 (reversed) |

Future research will likely focus on applying modern catalytic methods—including organocatalysis, transition-metal catalysis, and biocatalysis—to achieve even greater control over the reactivity of this compound. Developing catalysts that can distinguish between the ketone and the Michael acceptor, or selectively direct additions to the α, β, or γ positions, will be a significant advancement.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

Beyond predictable functional group transformations, a key direction for future research is the discovery of entirely new ways in which this compound can react to form complex molecular architectures. Its specific arrangement of functional groups makes it a prime candidate for novel cascade reactions, cycloadditions, and rearrangement processes.

A recent breakthrough in the chemistry of related α,β-unsaturated γ-ketoesters is the Brønsted acid-promoted cyclodimerization to construct fused pyrano-ketal-lactones. acs.orgresearchgate.net This transformation allows for the formation of three new bonds, two rings, and three contiguous stereocenters in a single, efficient step. researchgate.net This discovery showcases how simple starting materials like γ-ketoesters can be guided down complex and previously unknown reaction pathways to generate significant molecular complexity. Applying such concepts to this compound could lead to novel polycyclic structures.

| Substrate (γ-Ketoester) | Acid Catalyst | Solvent | Temperature | Time | Product Yield (%) |

|---|---|---|---|---|---|

| Ethyl (E)-2-(2-oxocyclohexylidene)acetate | MsOH | DCE | 60 °C | 5 h | 86% |

| Ethyl (E)-2-(2-oxocyclopentylidene)acetate | MsOH | DCE | 60 °C | 5 h | 82% |

| Ethyl (E)-2-(5-methyl-2-oxocyclohexylidene)acetate | MsOH | DCE | 60 °C | 5 h | 85% |

| Ethyl (E)-2-(2-oxocycloheptylidene)acetate | MsOH | DCE | 60 °C | 5 h | 72% |

The development of multiple bond-forming transformations is a constant quest in synthetic chemistry. researchgate.net The structure of this compound is well-suited for intramolecular reactions, such as Nazarov-type cyclizations or tandem Michael-aldol condensations, to create diverse carbocyclic and heterocyclic frameworks. Exploring its reactivity in multicomponent reactions, where three or more starting materials are combined in a single step, is another promising avenue for discovering unprecedented transformations and rapidly building molecular diversity. acs.org

Applications in Materials Science Precursor Development

While traditionally viewed as an intermediate for fine chemicals and pharmaceuticals, this compound holds significant, largely untapped potential as a precursor for advanced materials. The presence of a polymerizable α,β-unsaturated ester moiety alongside a reactive ketone functionality makes it an attractive candidate for the synthesis of functional polymers.

Research into other versatile platform molecules, such as methyl vinyl glycolate (B3277807) (MVG), provides a blueprint for this approach. dtu.dkrsc.org Through reactions like Claisen rearrangements and metathesis, MVG has been transformed into a variety of monomers for producing novel polyesters and polyamides with tailored properties. rsc.org For example, the metathesis of MVG with long-chain olefins yields unsaturated α-hydroxy fatty acid methyl esters, which are precursors to surfactants and functionalized polymers. rsc.org

By analogy, this compound could serve as a valuable monomer.

Polyester Synthesis: The ester group can undergo transesterification, and the double bond can participate in radical polymerization or be used in acyclic diene metathesis (ADMET) polymerization.

Functional Polymers: The pendant ketone group on the polymer backbone would be a key feature. It can be used for post-polymerization modification, allowing for the attachment of other functional molecules, cross-linking of the polymer chains to enhance thermal or mechanical properties, or the creation of materials with specific affinities or reactive surfaces.

The development of polymers derived from this compound could lead to new materials for coatings, adhesives, or biomedical applications where tunable properties and post-functionalization are desired. This represents a significant shift from its traditional role and opens up a new frontier for its application in materials science.

Conclusion

Summary of Principal Academic Research Findings

(E)-Methyl 5-oxohex-2-enoate belongs to the class of α,β-unsaturated ketoesters, which are recognized for their versatile reactivity and utility as building blocks in the synthesis of complex organic molecules. The core structure of this compound features a conjugated system composed of a carbonyl group and a carbon-carbon double bond, making it susceptible to a variety of chemical transformations.

Key Reactive Sites and Synthetic Utility:

The primary reactivity of this compound is centered around three key positions: the carbonyl carbon of the ketone, the β-carbon of the unsaturated system, and the ester functionality. This multi-faceted reactivity allows it to participate in a range of important organic reactions.